molecular formula C8H14N2O5 B12658047 2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid CAS No. 84962-38-9

2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12658047
CAS No.: 84962-38-9
M. Wt: 218.21 g/mol
InChI Key: BCTQVLPHKMWFQL-DFWYDOINSA-N
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Description

2-aminopropanoic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a compound with significant importance in various scientific fields. It is an amino acid derivative with the molecular formula C3H7NO2. This compound is known for its role in biochemical processes and its applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopropanoic acid can be achieved through several methods. One common approach involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method yields racemic 2-aminopropanoic acid, which can be further resolved into its enantiomers.

Industrial Production Methods

Industrial production of 2-aminopropanoic acid typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions

2-aminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyruvate.

    Reduction: Reduction reactions can convert it into alanine.

    Substitution: It can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Pyruvate

    Reduction: Alanine

    Substitution: Various halogenated derivatives

Scientific Research Applications

2-aminopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It plays a role in metabolic pathways and is used in studies of enzyme function.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: It is used in the production of biodegradable plastics and other materials.

Mechanism of Action

The mechanism of action of 2-aminopropanoic acid involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites.

Comparison with Similar Compounds

Similar Compounds

    Alanine: Similar in structure but lacks the oxopyrrolidine ring.

    Pyroglutamic Acid: Contains a similar pyrrolidine ring but differs in its functional groups.

    Glutamic Acid: Shares some structural features but has a different side chain.

Uniqueness

2-aminopropanoic acid is unique due to its specific combination of functional groups and its role in both synthetic and natural biochemical processes. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

84962-38-9

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C3H7NO2/c7-4-2-1-3(6-4)5(8)9;1-2(4)3(5)6/h3H,1-2H2,(H,6,7)(H,8,9);2H,4H2,1H3,(H,5,6)/t3-;/m0./s1

InChI Key

BCTQVLPHKMWFQL-DFWYDOINSA-N

Isomeric SMILES

CC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C(=O)O)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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